Silane, 1,3-benzodioxol-5-yltriethoxy-
Overview
Description
Silane, 1,3-benzodioxol-5-yltriethoxy- is a chemical compound that belongs to the class of silanes
Preparation Methods
The synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy- typically involves the reaction of 1,3-benzodioxole with triethoxysilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Silane, 1,3-benzodioxol-5-yltriethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Silane, 1,3-benzodioxol-5-yltriethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for improved stability and functionality.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism by which Silane, 1,3-benzodioxol-5-yltriethoxy- exerts its effects involves the formation of strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form stable siloxane bonds. This mechanism is crucial for its applications in surface modification and adhesion.
Comparison with Similar Compounds
Silane, 1,3-benzodioxol-5-yltriethoxy- can be compared with other similar compounds such as:
Silane, 1,3-benzodioxol-5-yltrimethoxy-: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
Silane, 1,3-benzodioxol-5-yltriisopropoxy-: The presence of isopropoxy groups can lead to differences in steric hindrance and reaction rates.
Silane, 1,3-benzodioxol-5-yltriphenoxy-: The phenoxy groups can provide different electronic properties and stability compared to ethoxy groups.
The uniqueness of Silane, 1,3-benzodioxol-5-yltriethoxy- lies in its balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(triethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5Si/c1-4-16-19(17-5-2,18-6-3)11-7-8-12-13(9-11)15-10-14-12/h7-9H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHILPNONPGNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC2=C(C=C1)OCO2)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457037 | |
Record name | Silane, 1,3-benzodioxol-5-yltriethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376353-50-3 | |
Record name | Silane, 1,3-benzodioxol-5-yltriethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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